molecular formula C10H12O2 B3210750 (S)-(-)-4-Phenyl-1,3-dioxane CAS No. 107796-30-5

(S)-(-)-4-Phenyl-1,3-dioxane

Cat. No. B3210750
CAS RN: 107796-30-5
M. Wt: 164.2 g/mol
InChI Key: RCJRILMVFLGCJY-JTQLQIEISA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, chemical stability, etc .

Scientific Research Applications

Conformational and Rotational Studies

  • ESR Studies

    The Electron Spin Resonance (ESR) of the 4-phenyl-1,3-dioxane anion has been analyzed to understand the restricted rotation between the 1,3-dioxane and benzene rings. This research helps in understanding the molecular behavior and conformational relationship between these rings, contributing to the fundamental knowledge of molecular dynamics (Iwaizumi et al., 1972).

  • Conformational Isomerization Pathways

    A quantum chemical study exploring the conformational isomerization of equatorial and axial chair forms of 4-phenyl-1,3-dioxane adds to the understanding of its structural dynamics (Kuznetsov et al., 2009).

Chemical Transformations

  • Catalytic Decomposition

    The transformation of 4-phenyl-1,3-dioxane on copper-based catalysts has been studied, indicating its potential in chemical synthesis and transformation processes (Červený et al., 2007).

  • Dichlorocarbene Reaction

    The reaction of 4-phenyl-1,3-dioxane with dichlorocarbene demonstrates its potential as a reagent in organic synthesis (Safiev et al., 1988).

Material Science

  • Ferroelectric Liquid Crystal Materials: Research on ferroelectric liquid-crystal behavior of certain 1,3-dioxane derivatives highlights its application in material science, particularly in the development of new types of liquid crystals (Haramoto et al., 1990).

Structural Analysis

  • NMR and X-Ray Analysis: Studies involving Nuclear Magnetic Resonance (NMR) and X-ray structural analysis provide detailed insights into the conformational preferences of 1,3-dioxane derivatives, useful in understanding molecular geometry and design (Khazhiev et al., 2018).

Environmental Applications

  • Degradation Studies: Research on the degradation of 1,4-dioxane using advanced oxidation processes indicates its relevance in environmental science, particularly in the treatment of industrial solvents and contaminants (Chitra et al., 2012).

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action needs to be studied. This involves understanding how the compound interacts with its target in the body, and how this interaction leads to its therapeutic effect .

Safety and Hazards

The safety and hazards associated with a compound involve understanding its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties or reduce its hazards .

properties

IUPAC Name

(4S)-4-phenyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJRILMVFLGCJY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCO[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-4-Phenyl-1,3-dioxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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